Cas no 1548897-74-0 (1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol)

1-Amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol is a fluorinated phenylpropanolamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chiral secondary alcohol and a primary amine group, offering versatility for further functionalization. The presence of difluoro and methyl substituents on the phenyl ring enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. The compound’s stereochemistry may also influence its biological activity, allowing for selective interactions with target receptors. Its well-defined molecular architecture supports precise synthetic modifications, facilitating the development of novel bioactive molecules. Suitable for controlled laboratory use under appropriate safety protocols.
1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol structure
1548897-74-0 structure
Product name:1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol
CAS No:1548897-74-0
MF:C10H13F2NO
MW:201.213129758835
CID:6277870
PubChem ID:82819317

1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol
    • 1548897-74-0
    • EN300-1853793
    • AKOS021137798
    • Inchi: 1S/C10H13F2NO/c1-6-3-4-7(11)8(9(6)12)10(2,14)5-13/h3-4,14H,5,13H2,1-2H3
    • InChI Key: YWGFMMSDNJRWFR-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=C(C=1C(C)(CN)O)F

Computed Properties

  • Exact Mass: 201.09652036g/mol
  • Monoisotopic Mass: 201.09652036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.2Ų

1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1853793-10.0g
1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol
1548897-74-0
10g
$4545.0 2023-06-03
Enamine
EN300-1853793-5g
1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol
1548897-74-0
5g
$2443.0 2023-09-18
Enamine
EN300-1853793-1.0g
1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol
1548897-74-0
1g
$1057.0 2023-06-03
Enamine
EN300-1853793-0.05g
1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol
1548897-74-0
0.05g
$707.0 2023-09-18
Enamine
EN300-1853793-0.1g
1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol
1548897-74-0
0.1g
$741.0 2023-09-18
Enamine
EN300-1853793-1g
1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol
1548897-74-0
1g
$842.0 2023-09-18
Enamine
EN300-1853793-0.5g
1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol
1548897-74-0
0.5g
$809.0 2023-09-18
Enamine
EN300-1853793-0.25g
1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol
1548897-74-0
0.25g
$774.0 2023-09-18
Enamine
EN300-1853793-2.5g
1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol
1548897-74-0
2.5g
$1650.0 2023-09-18
Enamine
EN300-1853793-5.0g
1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol
1548897-74-0
5g
$3065.0 2023-06-03

Additional information on 1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol

1-Amino-2-(2,6-Difluoro-3-Methylphenyl)Propan-2-Ol: A Comprehensive Overview

The compound with CAS No. 1548897-74-0, known as 1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group with a substituted phenyl ring and a hydroxyl group. Its chemical name reflects its structural composition, with the amino group attached to the first carbon of a propanol backbone, while the second carbon bears a hydroxyl group and is connected to a 2,6-difluoro-3-methylphenyl substituent.

Recent studies have highlighted the potential of 1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol in drug discovery and development. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those with potential applications in treating neurological disorders. The presence of the fluorine atoms on the phenyl ring contributes to its stability and enhances its ability to interact with biological targets. Additionally, the methyl group on the phenyl ring adds to the molecule's complexity and may influence its pharmacokinetic properties.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. Advanced techniques such as Suzuki coupling or nucleophilic aromatic substitution are often employed to introduce the necessary functional groups. The introduction of the amino group and hydroxyl group requires precise control over reaction conditions to ensure optimal yields and purity. Recent advancements in catalytic methods have made it possible to achieve higher efficiency in these transformations.

In terms of applications, 1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol has shown promise in the development of neuroprotective agents. Preclinical studies have demonstrated its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. These findings suggest that it could serve as a lead compound for treating conditions such as Alzheimer's disease or Parkinson's disease. Furthermore, its structural flexibility allows for further modification to enhance bioavailability and target specificity.

From a materials science perspective, this compound has also been investigated for its potential use in creating advanced materials with tailored properties. The combination of an amino group and a hydroxyl group provides opportunities for cross-linking reactions, which can be exploited in polymer synthesis or as building blocks for self-healing materials. Recent research has focused on optimizing these applications by leveraging computational chemistry tools to predict optimal reaction conditions and material properties.

In conclusion, 1-amino-2-(2,6-difluoro-3-methylphenyl)propan-2-ol is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a valuable asset in both academic research and industrial development. As ongoing investigations continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in shaping future innovations.

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